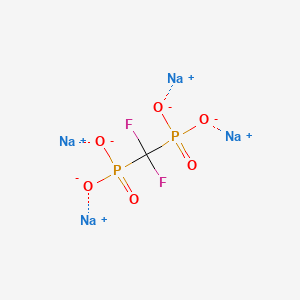
((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid: is a compound known for its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of tetraphenylethene with boronic acid derivatives. One common method includes the use of tetrakis(triphenylphosphine)palladium as a catalyst in a Suzuki coupling reaction. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced under specific conditions to yield different boronic acid derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-based catalysts are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various boronic esters, reduced boronic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid is widely used in organic synthesis, particularly in Suzuki coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: Its unique properties make it suitable for use in diagnostic assays and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and other functional materials .
Mécanisme D'action
The mechanism by which ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid exerts its effects is primarily through its ability to form stable complexes with diols. This property is particularly useful in the detection of glucose, where the compound forms a complex with glucose molecules, leading to a measurable change in fluorescence . The molecular targets include glucose molecules, and the pathways involved are related to the formation of boronate esters .
Comparaison Avec Des Composés Similaires
- 4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol
- 1,1-Dibromo-2,2-diphenylethylene
Uniqueness: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid is unique due to its aggregation-induced emission properties, which are not commonly found in similar compounds. This makes it particularly valuable in applications requiring fluorescence-based detection .
Propriétés
Formule moléculaire |
C26H22B2O4 |
|---|---|
Poids moléculaire |
420.1 g/mol |
Nom IUPAC |
[4-[1-(4-boronophenyl)-2,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)26(22-13-17-24(18-14-22)28(31)32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,29-32H |
Clé InChI |
VOFODXVDWBSTOM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)B(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



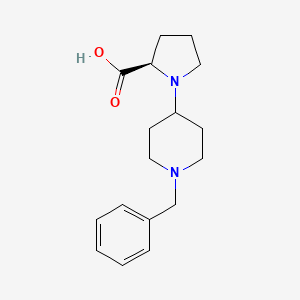
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
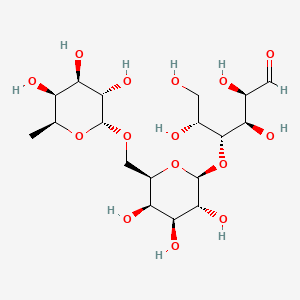

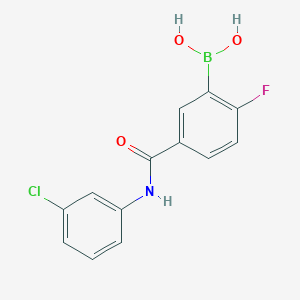
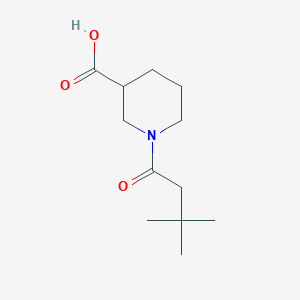


![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)
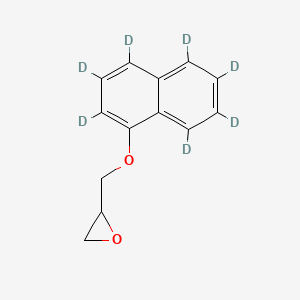
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
